molecular formula C20H19N3O3S B12179887 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one

3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one

Cat. No.: B12179887
M. Wt: 381.4 g/mol
InChI Key: UINVEDVTKUFJKN-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting with anthranilic acid derivatives, the quinazolinone core can be formed through cyclization reactions.

    Introduction of the 2-Methoxyphenyl Group: This step involves the substitution of the phenyl ring with a methoxy group using electrophilic aromatic substitution.

    Attachment of the Thiomorpholin-4-ylcarbonyl Group: The thiomorpholine ring can be introduced through nucleophilic substitution reactions, followed by acylation to attach the carbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)quinazolin-4(3H)-one: Lacks the thiomorpholin-4-ylcarbonyl group.

    7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one: Lacks the 2-methoxyphenyl group.

Uniqueness

The presence of both the 2-methoxyphenyl and thiomorpholin-4-ylcarbonyl groups in 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-7-(thiomorpholine-4-carbonyl)quinazolin-4-one

InChI

InChI=1S/C20H19N3O3S/c1-26-18-5-3-2-4-17(18)23-13-21-16-12-14(6-7-15(16)20(23)25)19(24)22-8-10-27-11-9-22/h2-7,12-13H,8-11H2,1H3

InChI Key

UINVEDVTKUFJKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCSCC4

Origin of Product

United States

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